Isobutylcyclohexane
Overview
Description
Isobutylcyclohexane is an organic compound with the molecular formula C10H20. It is a cycloalkane derivative where an isobutyl group is attached to a cyclohexane ring. This compound is known for its relatively simple structure and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of isobutylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic ring of isobutylbenzene into a saturated cyclohexane ring, yielding this compound.
Chemical Reactions Analysis
Types of Reactions: Isobutylcyclohexane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already a saturated compound, it can undergo further reduction under specific conditions to form more reduced derivatives.
Substitution: this compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms on the cyclohexane ring are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with metal catalysts (Pd, Pt)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: More reduced derivatives
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
Isobutylcyclohexane has several applications in scientific research, including:
Chemistry: It is used as a solvent and as an intermediate in organic synthesis. Its relatively inert nature makes it a suitable solvent for various chemical reactions.
Biology: this compound is used in the study of lipid membranes and as a model compound for understanding the behavior of cycloalkanes in biological systems.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the manufacture of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of isobutylcyclohexane primarily involves its interactions with other molecules in chemical reactions. As a relatively non-polar compound, it can dissolve non-polar substances and participate in hydrophobic interactions. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Isobutylcyclohexane can be compared with other cycloalkanes and alkyl-substituted cyclohexanes, such as:
Cyclohexane: A simpler cycloalkane without any alkyl substitution.
Methylcyclohexane: A cyclohexane ring with a single methyl group attached.
Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.
Uniqueness: this compound is unique due to the presence of the isobutyl group, which provides distinct steric and electronic properties compared to other alkyl-substituted cyclohexanes. This uniqueness influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-methylpropylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFROMNOQCNVNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168374 | |
Record name | Isobutylcyclohexane | |
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Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Isobutylcyclohexane | |
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CAS No. |
1678-98-4 | |
Record name | Isobutylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isobutylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678984 | |
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Record name | ISOBUTYLCYCLOHEXANE | |
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Record name | Isobutylcyclohexane | |
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Record name | Isobutylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Isobutylcyclohexane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Isobutylcyclohexane influence its fluorescence properties compared to other cyclohexane derivatives?
A2: Unlike cis-decalin, which maintains a consistent fluorescence quantum yield across a range of excitation energies, this compound, along with other cyclohexane derivatives like trans-decalin, bicyclohexyl, cyclohexane, methylcyclohexane, 2,3,4-trimethylpentane, 2,3-dimethylbutane, 3-methylhexane, 3-methylpentane, n-decane, n-dodecane, and n-pentadecane, exhibits a decrease in fluorescence quantum yield as excitation energy increases []. This decline reaches a minimum at an energy slightly above the liquid phase ionization threshold, followed by a gradual increase []. The structural differences between these cyclohexane derivatives, specifically the type and position of alkyl substituents, likely contribute to the variations observed in their fluorescence behavior. Further studies are needed to elucidate the precise relationship between structure and fluorescence properties in these compounds.
Q2: Can you elaborate on the significance of studying cation radicals of alkyl-substituted cyclohexanes, including this compound, using ESR spectroscopy?
A3: Electron Spin Resonance (ESR) spectroscopy studies on cation radicals of alkyl-substituted cyclohexanes, including this compound, provide valuable insights into the impact of alkyl substituents on the electronic structure and geometry of these radicals []. Researchers have found that the size and position of the alkyl substituent significantly influence the distribution of electron density within the cyclohexane ring, as revealed by the hyperfine coupling constants observed in ESR spectra []. These findings contribute to our understanding of the fundamental properties of cyclohexane cation radicals and their reactivity, which has implications for various chemical processes.
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